![molecular formula C18H16BrN3O B2649687 1-(4-bromophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one CAS No. 899950-64-2](/img/structure/B2649687.png)
1-(4-bromophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one, also known as BPP, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. BPP belongs to the class of pyrazinone derivatives and is known for its potential therapeutic applications.
作用機序
The mechanism of action of 1-(4-bromophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one is not fully understood. However, it has been suggested that 1-(4-bromophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one may exert its therapeutic effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). 1-(4-bromophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one has also been shown to modulate the activity of ion channels such as TRPV1 and TRPA1.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1-(4-bromophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidants such as glutathione (GSH). 1-(4-bromophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one has been found to have analgesic effects and reduce the levels of pain-related neurotransmitters such as substance P.
実験室実験の利点と制限
1-(4-bromophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 1-(4-bromophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one is also stable and has a long shelf-life. However, 1-(4-bromophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one has some limitations for lab experiments. It is a relatively new compound, and its full pharmacological profile is not yet fully understood. 1-(4-bromophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one is also expensive, which may limit its use in some experiments.
将来の方向性
There are several future directions for the study of 1-(4-bromophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one. One direction is to further investigate its mechanism of action and pharmacological profile. Another direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative diseases and metabolic disorders. Additionally, the development of 1-(4-bromophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one analogs with improved pharmacological properties may be a promising direction for future research.
Conclusion:
In conclusion, 1-(4-bromophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one is a synthetic compound that has potential therapeutic applications in various diseases. Its synthesis method is relatively simple, and it has been extensively studied in the field of medicinal chemistry. 1-(4-bromophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one has various biochemical and physiological effects, and its mechanism of action is not fully understood. Although 1-(4-bromophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one has some limitations for lab experiments, it has several advantages and promising future directions for research.
合成法
The synthesis of 1-(4-bromophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid to form 4-bromo-1-(ethoxycarbonyl)-3-phenyl-1,4-dihydropyrazin-2-one. This intermediate is then reacted with N-phenylethylamine in the presence of trifluoroacetic acid to obtain 1-(4-bromophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one.
科学的研究の応用
1-(4-bromophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. 1-(4-bromophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have anti-inflammatory and analgesic effects.
特性
IUPAC Name |
1-(4-bromophenyl)-3-(2-phenylethylamino)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O/c19-15-6-8-16(9-7-15)22-13-12-21-17(18(22)23)20-11-10-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNPTCKNLVGYAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC=CN(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

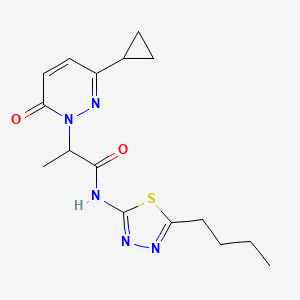
![3-(4-(dimethylamino)phenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2649605.png)
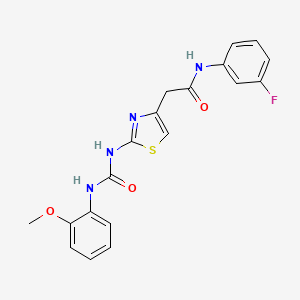
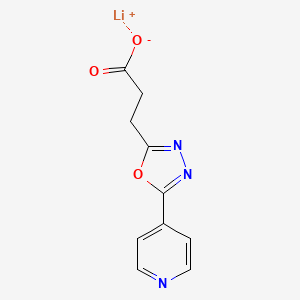
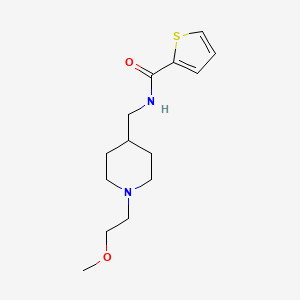
![5-(4-acetylpiperazin-1-yl)-3-(3,5-dimethoxybenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2649613.png)

![2-(4-Oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)isoindole-1,3-dione](/img/structure/B2649616.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2649617.png)
![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-2-(3-methylphenyl)acetamide](/img/structure/B2649618.png)
![2',3'-Dihydrospiro{piperidine-4,1'-pyrrolo[3,2-c]pyridine}-2'-one hydrochloride](/img/structure/B2649620.png)
![4-(2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2649621.png)
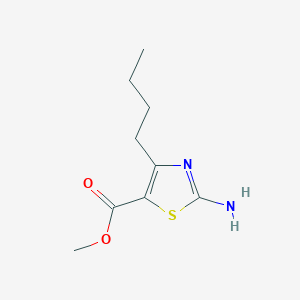
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-methoxy-4-methylphenoxy)propan-1-one](/img/structure/B2649627.png)